molecular formula C15H16O3 B2796911 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 670245-24-6

3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2796911
CAS No.: 670245-24-6
M. Wt: 244.29
InChI Key: GOVCMCBRRHXKQX-UHFFFAOYSA-N
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Description

3-Hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a partially saturated benzochromenone scaffold substituted with hydroxyl and methyl groups at positions 3, 4, and 7. This compound belongs to the urolithin family, which comprises hydroxylated benzo[c]chromen-6-one derivatives known for their diverse biological activities, including metal-sensing properties and enzyme inhibition . Limited direct pharmacological data are available for this specific compound, but its structural analogs have been studied extensively for applications in fluorescence-based sensing and phosphodiesterase (PDE) inhibition .

Properties

IUPAC Name

3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-8-3-4-11-12(7-8)10-5-6-13(16)9(2)14(10)18-15(11)17/h5-6,8,16H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVCMCBRRHXKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(C(=C(C=C3)O)C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and a suitable diketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

    Substitution: The methyl groups at the 4 and 9 positions can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 3-keto-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.

    Reduction: Formation of 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chroman-6-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects is often related to its interaction with specific molecular targets. For example, its ability to act as a fluorescent sensor for iron (III) ions involves the coordination of the hydroxyl and carbonyl groups with the metal ion, leading to changes in fluorescence properties . In pharmacological applications, the compound may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzo[c]chromen-6-one Derivatives

Compound Name Substituents Saturation (Positions 7–10) Notable Functional Groups
3-Hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 3-OH, 4-CH₃, 9-CH₃ Yes Methyl groups enhance lipophilicity
THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) 3-OH Yes Saturation improves aqueous stability
Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) 3-OH No Aromatic ring enables π-π stacking
3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one 3-OH, 8-CH₃ No Methyl at position 8 optimizes PDE2 inhibition
3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 3-OH, 4-CH₃ Yes Methylation at position 4 modulates fluorescence

Key Observations :

  • Methyl Substituents: Methyl groups at positions 4 and 9 in the target compound may increase steric hindrance, affecting binding to metal ions or enzyme active sites. For example, 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one exhibits improved PDE2 inhibition (IC₅₀ = 33.95 µM) compared to non-methylated analogs .
  • Fluorescence Properties : THU-OH acts as a selective "turn-off" fluorescent sensor for Fe³⁺ due to its saturated structure and hydroxyl group, a property shared with the target compound if similar electronic effects are assumed .

Table 2: Functional Performance of Selected Derivatives

Compound Name Application Performance Metrics Reference
THU-OH Fe³⁺ fluorescence sensor Selective "turn-off" in SK-N-AS and DBTRG-05MG cells
3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one PDE2 inhibition IC₅₀ = 33.95 µM
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) Cytotoxicity Low toxicity in neuroblastoma cells
3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Fluorescence modulation Enhanced Stokes shift compared to THU-OH (hypothesized)

Key Findings :

  • Metal Sensing : THU-OH and Urolithin B both bind Fe³⁺ via their 3-hydroxy group, but THU-OH’s saturated structure provides better aqueous stability, a trait likely shared by the target compound .
  • Enzyme Inhibition : Alkyl substituents (e.g., methyl at position 8) improve PDE2 inhibitory activity by aligning with hydrophobic pockets in the enzyme’s active site . The target compound’s 4,9-dimethyl groups may similarly enhance binding but require experimental validation.
  • Cellular Uptake : Lipophilic derivatives like THU-OH and the target compound penetrate cell membranes efficiently, as demonstrated by fluorescence microscopy in glioblastoma cells .

Biological Activity

3-Hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (commonly referred to as compound 1) is a member of the benzo[c]chromen class of compounds, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H16O3
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 670245-24-6

1. Antioxidant Activity

Research has demonstrated that derivatives of benzo[c]chromen compounds exhibit significant antioxidant properties. In vitro studies utilizing the DPPH assay indicated that certain derivatives possess potent free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .

2. Neuroprotective Effects

A notable study evaluated the neuroprotective effects of alkoxylated derivatives of benzo[c]chromen compounds. Specifically, compound 1f was found to enhance neuronal viability in HT-22 cells under corticosterone-induced neurotoxicity conditions. The IC50 value for this compound was reported as 3.67 ± 0.47 μM, indicating its potential as a cognitive enhancer in neurodegenerative disease treatment .

3. Phosphodiesterase Inhibition

Compounds within this class have shown promising results as phosphodiesterase (PDE) inhibitors. The inhibition of PDE2 by compound 1f not only suggests its role in enhancing cyclic nucleotide signaling but also points to its potential therapeutic applications in conditions where PDE dysregulation is implicated .

Case Study: Neuroprotective Mechanism

In a controlled study involving HT-22 cells, the administration of compound 1f resulted in a significant increase in cell viability when compared to controls exposed to corticosterone alone. The protective effect was dose-dependent, with optimal results observed at a concentration of 12.5 μM. This finding supports the hypothesis that benzo[c]chromen derivatives can counteract neurotoxic effects and promote neuronal health .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 ValueReference
AntioxidantVariousIC50 = 7.68 µM
Neuroprotection1fIC50 = 3.67 ± 0.47 µM
PDE Inhibition1fIC50 = 3.67 ± 0.47 µM
AntimicrobialVariousModerate activity

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